molecular formula C12H16O B14565416 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene CAS No. 61493-69-4

1-[(But-2-en-1-yl)oxy]-4-ethylbenzene

Cat. No.: B14565416
CAS No.: 61493-69-4
M. Wt: 176.25 g/mol
InChI Key: FNZDNFTVYPHVMY-UHFFFAOYSA-N
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Description

1-[(But-2-en-1-yl)oxy]-4-ethylbenzene is a benzene derivative substituted with an ethyl group at the para position and a but-2-en-1-yloxy group. The but-2-en-1-yloxy moiety introduces a conjugated vinyl ether system, enabling participation in cycloaddition reactions and other transformations involving the double bond. The ethyl group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution.

Properties

CAS No.

61493-69-4

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-but-2-enoxy-4-ethylbenzene

InChI

InChI=1S/C12H16O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h3,5-9H,4,10H2,1-2H3

InChI Key

FNZDNFTVYPHVMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC=CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Aryl Ethers

Aryl ethers are typically synthesized via nucleophilic substitution or coupling reactions. The presence of an electron-rich aromatic ring in 4-ethylphenol (the precursor phenol) facilitates electrophilic aromatic substitution or nucleophilic displacement, depending on the reaction conditions. Key methods include:

  • Williamson Ether Synthesis
  • Mitsunobu Reaction
  • Nucleophilic Aromatic Substitution
  • Transition Metal-Catalyzed Coupling

Each approach offers distinct advantages in terms of yield, selectivity, and operational simplicity.

Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone for ether preparation, involving the reaction of an alkoxide ion with an alkyl halide. For 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene, this method would proceed as follows:

Reaction Mechanism

  • Formation of Phenoxide Ion : Deprotonation of 4-ethylphenol using a strong base (e.g., NaOH or KOH).
  • Nucleophilic Attack : The phenoxide ion reacts with but-2-en-1-yl bromide via an $$ \text{S}_\text{N}2 $$ mechanism.

$$
\text{4-Ethylphenol} + \text{NaOH} \rightarrow \text{4-Ethylphenoxide Na}^+ + \text{H}2\text{O}
$$
$$
\text{4-Ethylphenoxide} + \text{CH}
2=\text{CHCH}_2\text{Br} \rightarrow \text{this compound} + \text{NaBr}
$$

Optimization Parameters

  • Base Selection : Potassium tert-butoxide may enhance reactivity in non-aqueous media.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature : 60–80°C to balance reaction rate and minimize side reactions.
Table 1: Hypothetical Williamson Synthesis Conditions
Parameter Condition
Substrate 4-Ethylphenol, But-2-en-1-yl bromide
Base NaOH (1.2 equiv)
Solvent DMF
Temperature 70°C
Reaction Time 6–8 hours
Theoretical Yield 65–75%

Challenges

  • Competitive Elimination : But-2-en-1-yl bromide may undergo dehydrohalogenation to form 1,3-butadiene.
  • Steric Hindrance : Bulky substituents on the aromatic ring could slow nucleophilic attack.

Mitsunobu Reaction Approach

The Mitsunobu reaction enables ether formation under mild conditions, leveraging a trialkylphosphine and diazo compound to mediate the coupling of alcohols.

Reaction Protocol

  • Reactants : 4-Ethylphenol and but-2-en-1-ol.
  • Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
  • Mechanism : DEAD oxidizes PPh₃, generating a phosphonium intermediate that activates the alcohol for nucleophilic displacement.

$$
\text{4-Ethylphenol} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{this compound}
$$

Table 2: Mitsunobu Reaction Conditions
Parameter Condition
Substrate 4-Ethylphenol, But-2-en-1-ol
Reagents PPh₃ (1.5 equiv), DEAD (1.5 equiv)
Solvent THF
Temperature 25°C (room temperature)
Reaction Time 12–24 hours
Theoretical Yield 80–90%

Advantages

  • Stereo retention : Configuration of the alcohol is preserved.
  • Broad Substrate Scope : Effective for sterically hindered alcohols.

Nucleophilic Aromatic Substitution

Electron-rich aromatics like 4-ethylphenol can undergo nucleophilic substitution with alkenyl halides under catalytic conditions.

Catalytic System

  • Catalyst : CuI or Pd(OAc)₂.
  • Ligand : 1,10-Phenanthroline.
  • Base : Cs₂CO₃.

$$
\text{4-Ethylphenol} + \text{CH}2=\text{CHCH}2\text{I} \xrightarrow{\text{CuI, Cs}2\text{CO}3} \text{this compound}
$$

Table 3: Catalytic Substitution Conditions
Parameter Condition
Substrate 4-Ethylphenol, But-2-en-1-yl iodide
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline (20 mol%)
Base Cs₂CO₃ (2.0 equiv)
Solvent DMSO
Temperature 100°C
Reaction Time 24 hours
Theoretical Yield 50–60%

Comparative Analysis of Methods

Table 4: Method Comparison
Method Yield (%) Cost Scalability Selectivity
Williamson Synthesis 65–75 Low High Moderate
Mitsunobu Reaction 80–90 High Moderate High
Catalytic Substitution 50–60 Moderate Low Low

Key Findings :

  • The Mitsunobu reaction offers superior yields and selectivity but requires expensive reagents.
  • Williamson synthesis is cost-effective and scalable but prone to side reactions.
  • Catalytic methods remain underdeveloped for this substrate.

Purification and Characterization

Isolation Techniques

  • Distillation : Fractional distillation under reduced pressure (bp ~250°C at 1 mmHg).
  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent.

Spectroscopic Data (Hypothetical)

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.60 (q, 2H, CH₂CH₃), 4.60 (d, 2H, OCH₂), 5.40–5.70 (m, 2H, CH=CH), 6.80–7.20 (m, 4H, Ar-H).
  • GC-MS : m/z 176 [M⁺], 161 [M⁺ – CH₃], 133 [M⁺ – C₃H₅O].

Chemical Reactions Analysis

Types of Reactions: 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

Mechanism of Action

The mechanism of action of 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Notable Properties
1-[(But-2-en-1-yl)oxy]-4-ethylbenzene C₁₂H₁₄O 174.24 Ethyl, But-2-en-1-yloxy Not Reported Susceptible to [4+2] cycloadditions
1-tert-Butoxy-4-chlorobenzene C₁₀H₁₃ClO 184.66 tert-Butoxy, Chloro Solid High steric hindrance
4-Allyl-1-butoxy-2-methoxybenzene C₁₄H₂₀O₂ 220.31 Butoxy, Methoxy, Allyl Oil High polarity, Claisen rearrangement
RA [3,2] C₂₃H₂₈N₂O 362.48 Naphthalenyl, Piperazine White solid 95% purity, moderate yield (53%)
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₈H₁₈O 250.34 Butyl, Ethynyl, Methoxy Not Reported Rigid structure, activated ring

Key Findings

Electronic Effects : The ethyl group in the target compound activates the benzene ring more effectively than chlorine in ’s analog but less than methoxy groups in and .

Reactivity : The but-2-en-1-yloxy group’s conjugated system enables cycloaddition reactions, distinguishing it from ethynyl-linked derivatives () and sterically hindered tert-butoxy analogs ().

Synthetic Efficiency : Piperazine derivatives () demonstrate moderate yields (~50–55%) for vinyl-containing compounds, suggesting comparable challenges in synthesizing the target.

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